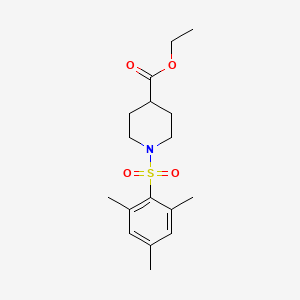
ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, also known as MES, is a widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as methanol and dichloromethane. MES is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.
Mécanisme D'action
The mechanism of action of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves its strong basicity. It deprotonates acidic compounds, such as alcohols and carboxylic acids, to form their corresponding anions. This anion then reacts with the electrophile in the reaction to form the desired product. The basicity of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is due to the presence of the piperidine ring, which stabilizes the negative charge on the nitrogen atom.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate. However, it has been reported that ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has several advantages as a base in organic reactions. It has a high basicity, which makes it an effective deprotonating agent. It is also relatively inexpensive and readily available. However, ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has some limitations as well. It is not soluble in nonpolar solvents, which limits its use in some reactions. Additionally, it can undergo side reactions such as epimerization and dealkylation, which can affect the yield and purity of the desired product.
Orientations Futures
There are several future directions for the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in organic chemistry. One area of research is the development of new synthetic methods using ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate as a catalyst. Another area of research is the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in the synthesis of chiral compounds, as the piperidine ring can impart chirality to the product. Additionally, the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in the synthesis of complex natural products is an area of active research. Finally, the development of new derivatives of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate with improved properties is another area of future research.
Conclusion:
In conclusion, ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is a widely used reagent in organic chemistry due to its strong basicity and low nucleophilicity. It is used as a base in various reactions and as a catalyst in the synthesis of various compounds. The mechanism of action of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves its strong basicity, which deprotonates acidic compounds. While there is limited research on the biochemical and physiological effects of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, it has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in organic chemistry, including the development of new synthetic methods and the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in the synthesis of chiral compounds and complex natural products.
Applications De Recherche Scientifique
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is widely used in organic chemistry as a base for various reactions such as Michael addition, aldol condensation, and Friedel-Crafts acylation. It is also used as a catalyst in the synthesis of various compounds such as biologically active molecules, pharmaceuticals, and agrochemicals. Additionally, ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is used in the synthesis of polymers and as a stabilizer for emulsions.
Propriétés
IUPAC Name |
ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-5-22-17(19)15-6-8-18(9-7-15)23(20,21)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUJEWDNZDTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
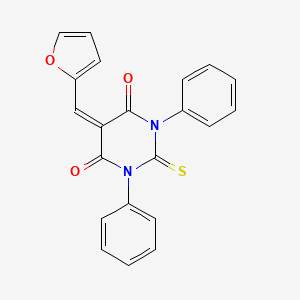
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
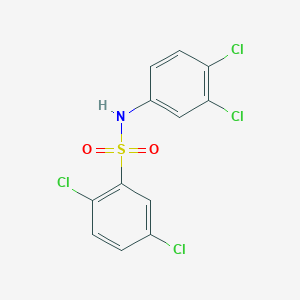
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
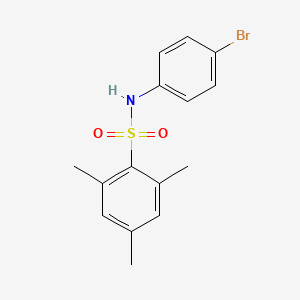
![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
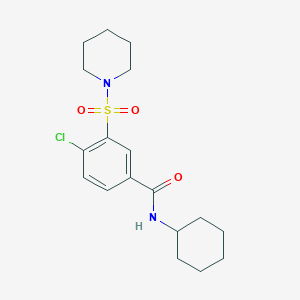
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3441439.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)